molecular formula C10H18ClNO2 B2601613 Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride CAS No. 2225145-98-0

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride

Cat. No.: B2601613
CAS No.: 2225145-98-0
M. Wt: 219.71
InChI Key: RMSHFTLDYSENIO-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-{bicyclo[221]heptan-2-yl}acetate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique three-dimensional shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which is functionalized to introduce the amino and ester groups.

    Esterification: The ester group is introduced via esterification, where the carboxylic acid derivative of bicyclo[2.2.1]heptane reacts with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.

    Alter Cellular Functions: Affect cellular functions by modifying the activity of key proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride
  • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate

Uniqueness

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its rigid bicyclic framework and functional groups make it a valuable compound for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9(11)8-5-6-2-3-7(8)4-6;/h6-9H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSHFTLDYSENIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC2CCC1C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225145-98-0
Record name methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride
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